molecular formula C17H15N3O2 B3128800 N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 338975-80-7

N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B3128800
CAS No.: 338975-80-7
M. Wt: 293.32 g/mol
InChI Key: MVCBODJUAJWDCO-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound with a unique structure that includes a phthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. This intermediate is then reacted with appropriate reagents to introduce the dimethyl and phenyl groups, followed by the formation of the carboxamide group under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-pyrazinecarboxamide
  • N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-quinazolinecarboxamide

Uniqueness

N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is unique due to its phthalazine ring system, which imparts specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N,N-dimethyl-4-oxo-3-phenylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-19(2)17(22)15-13-10-6-7-11-14(13)16(21)20(18-15)12-8-4-3-5-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCBODJUAJWDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169951
Record name 3,4-Dihydro-N,N-dimethyl-4-oxo-3-phenyl-1-phthalazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338975-80-7
Record name 3,4-Dihydro-N,N-dimethyl-4-oxo-3-phenyl-1-phthalazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338975-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-N,N-dimethyl-4-oxo-3-phenyl-1-phthalazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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